6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-(4-Benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core with benzylpiperazine and piperidine substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the benzylpiperazine group: This final step can be accomplished through reductive amination or alkylation reactions, where benzylpiperazine is coupled to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-(4-Benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as G protein-coupled receptors or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylpiperidine
- N1-Substituted Piperazines
- Thiazolo[5,4-d]pyrimidine Derivatives
Uniqueness
6-(4-Benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the combination of benzylpiperazine and piperidine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7/c1-26-20-19(16-23-26)21(28-10-6-3-7-11-28)25-22(24-20)29-14-12-27(13-15-29)17-18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQHAXDNYTVTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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